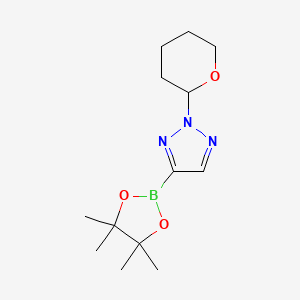
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, also known as rac-MPCA, is a chiral molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of pyrazole, which is a five-membered heterocyclic ring composed of nitrogen and carbon atoms. Rac-MPCA has been found to possess a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments. In
Applications De Recherche Scientifique
Rac-MPCA has been studied for its potential applications in a variety of scientific fields. It has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the structure and function of proteins, as well as in studies of the structure and function of enzymes.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is not fully understood. However, it is believed that the molecule binds to certain proteins and enzymes, altering their structure and function. It is also believed that rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Biochemical and Physiological Effects
Rac-MPCA has been found to possess a range of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, leading to changes in their structure and function. It has also been found to interact with certain receptors in the body, leading to changes in the biochemical and physiological effects of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is a chiral molecule, which can be used to study the effects of chirality on certain biochemical and physiological processes. Another advantage is that it can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of drugs. One limitation is that it is not always easy to obtain rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid in a pure form, which can lead to inaccurate results in some experiments.
Orientations Futures
The future directions for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid research are numerous. One potential future direction is to study the effects of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid on other biochemical and physiological processes, such as the regulation of gene expression. Another potential future direction is to study the effects of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid on the structure and function of other proteins and enzymes. Additionally, further research could be conducted to explore the mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, as well as its potential applications in drug development.
Méthodes De Synthèse
Rac-MPCA can be synthesized through a variety of methods, including the Mitsunobu reaction and the Stork enamine reaction. The Mitsunobu reaction is a chemical reaction between an alcohol and an acid chloride that yields a tertiary alcohol. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from a pyrazole derivative and a carboxylic acid chloride. The Stork enamine reaction is a nucleophilic addition reaction that yields an enamine. This reaction can be used to synthesize rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid from an aldehyde and an enamine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The first step involves the opening of the epoxide ring of 2,3-epoxybutane with sodium hydroxide to form 3-hydroxybutanol.", "The 3-hydroxybutanol is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of hydrochloric acid to form the corresponding ester.", "The ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with sodium azide to form the corresponding azide.", "The azide is then reduced with hydrogen gas in the presence of palladium on carbon to form the target compound, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid." ] } | |
Numéro CAS |
1955499-60-1 |
Nom du produit |
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid |
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




